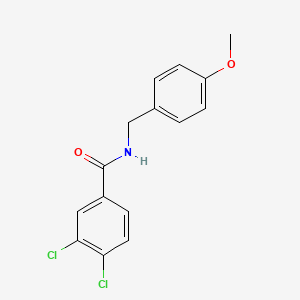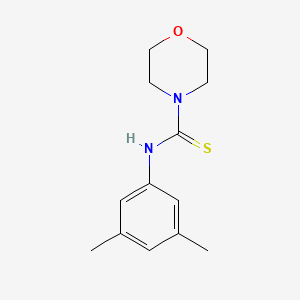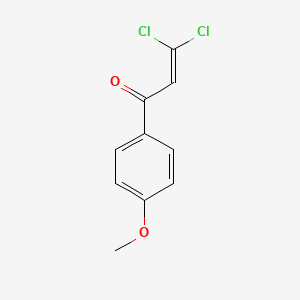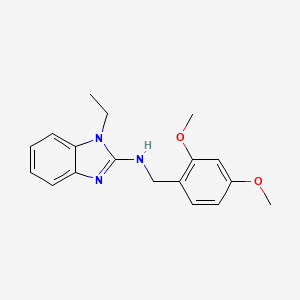
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as FATH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FATH is a hydrazone derivative of 3-(2-furyl)acrylaldehyde and 5-phenyl-1,2,4-triazin-3-yl, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In We will also list future directions for research on FATH.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the production of ROS in cells by scavenging free radicals and reducing oxidative stress. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism, including protein kinase C (PKC) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to protect cells from oxidative stress and DNA damage, which can lead to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be easily synthesized using simple and inexpensive reagents, and it is stable under a wide range of conditions. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved properties and the investigation of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone's potential applications in various disease models. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved solubility and bioavailability could be developed to enhance their effectiveness as drug candidates. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could also be studied in various disease models, including cancer, cardiovascular disease, and neurodegenerative diseases, to determine its potential therapeutic applications. Additionally, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could be studied in combination with other drugs or therapies to enhance their effectiveness and reduce side effects.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-(2-furyl)acrylaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography or recrystallization. The purity and yield of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be optimized by adjusting the reaction conditions and the choice of solvent and catalyst.
Applications De Recherche Scientifique
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs and therapies. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes in biological samples.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-6-13(7-3-1)15-12-18-21-16(19-15)20-17-10-4-8-14-9-5-11-22-14/h1-12H,(H,19,20,21)/b8-4+,17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTHRFGCZWSOHI-KGUOSTGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)


![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
